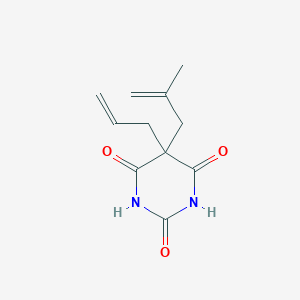

5-Allyl-5-(2-methylallyl)barbituric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylprop-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4H,1-2,5-6H2,3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGSCSLYOYXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66941-74-0 | |

| Record name | Barbituric acid, 5-allyl-5-(2-methylallyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066941740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARBITURIC ACID, 5-ALLYL-5-(2-METHYLALLYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLP32H7G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Allyl 5 2 Methylallyl Barbituric Acid and Analogues

Classical Synthetic Routes to Disubstituted Barbituric Acid Cores

The foundational methods for constructing the barbituric acid core have been well-established for over a century and remain pivotal in synthetic organic chemistry.

Condensation Reactions of Malonic Acid Derivatives with Urea (B33335)

The most traditional and widely employed method for synthesizing the barbituric acid skeleton is the condensation reaction between a malonic acid derivative, typically a dialkyl malonate, and urea. irapa.orgresearchgate.net This reaction, first reported by Adolf von Baeyer in 1864, involves the combination of urea and malonic acid. irapa.org A more common and efficient variation utilizes diethyl malonate in the presence of a strong base, such as sodium ethoxide, to facilitate the condensation. uobasrah.edu.iqorgsyn.org

The general mechanism involves the deprotonation of the α-carbon of the diethyl malonate by the base, creating a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of urea, followed by an intramolecular cyclization and subsequent dehydration to form the barbituric acid ring. gatech.edu The reaction is typically carried out in an alcoholic solvent under reflux conditions. uobasrah.edu.iqorgsyn.org

Table 1: Classical Synthesis of Barbituric Acid via Condensation

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Condition | Product | Reference |

| Diethyl Malonate | Urea | Sodium Ethoxide | Absolute Ethanol (B145695) | Reflux (110°C) | Barbituric Acid | uobasrah.edu.iqorgsyn.org |

| Malonic Acid | Urea | Phosphorus Oxychloride | - | - | Barbituric Acid | orgsyn.orgwikipedia.org |

| Malonic Acid | Urea | Acetic Anhydride | Acetic Acid | - | Barbituric Acid | orgsyn.org |

Sequential Alkylation Strategies at the C-5 Position

To synthesize 5,5-disubstituted barbituric acids like 5-Allyl-5-(2-methylallyl)barbituric acid, a sequential alkylation strategy is commonly employed. This process begins with the synthesis of a monosubstituted barbituric acid, followed by the introduction of the second substituent. The C-5 position of the barbituric acid ring is acidic, with a pKa value that allows for deprotonation by a suitable base to form a carbanion. mdpi.com This carbanion then acts as a nucleophile, attacking an alkylating agent.

For the synthesis of this compound, one would first prepare 5-allylbarbituric acid. This can be achieved by reacting barbituric acid with an allyl halide (e.g., allyl bromide) in the presence of a base. mdpi.com Alternatively, diethyl allylmalonate can be condensed with urea. mdpi.com Subsequently, the 5-allylbarbituric acid is subjected to a second alkylation step using a 2-methylallyl halide (e.g., 2-methylallyl bromide or chloride) to introduce the second alkenyl group at the C-5 position. google.com

The choice of base and reaction conditions is crucial to control the selectivity of the alkylation and avoid potential side reactions such as O-alkylation. mdpi.com

Regioselective Introduction of Allyl and 2-Methylallyl Moieties

The precise and controlled introduction of the allyl and 2-methylallyl groups onto the C-5 position is critical for the synthesis of the target compound.

Specific Reagents and Reaction Conditions for Alkenyl Group Incorporation

The incorporation of allyl and 2-methylallyl groups is typically achieved through nucleophilic substitution reactions using the corresponding alkenyl halides. Allyl bromide and 2-methylallyl chloride are common reagents for this purpose. The reaction is generally carried out in the presence of a base, such as sodium hydroxide or sodium ethoxide, to deprotonate the C-5 position of the barbituric acid or its monosubstituted precursor. google.com

The reaction can also be performed on the malonic ester prior to condensation with urea. For instance, ethyl allyl malonate can be alkylated with 2-methoxyallyl bromide, followed by condensation with urea to yield 5-allyl-5-(2-methoxyallyl)barbituric acid. google.com

Table 2: Reagents for Alkenyl Group Incorporation

| Substrate | Reagent | Base/Catalyst | Solvent | Product | Reference |

| 5-Isoamyl barbituric acid | 2-Ethoxyallyl chloride | Sodium Hydroxide | Water | 5-Isoamyl-5-(2'-ethoxyallyl)barbituric acid | google.com |

| 5-sec-Butyl barbituric acid | 2-Ethoxyallyl chloride | Sodium Hydroxide | Water | 5-sec-Butyl-5-(2'-ethoxyallyl)barbituric acid | google.com |

| Ethyl allyl malonate | 2-Methoxyallyl bromide | Sodium Ethoxide | Toluene | Ethyl 2-methoxy-allyl allyl malonate | google.com |

Role of Catalysis in Allylation and Methylallylation Reactions

Catalysis plays a significant role in enhancing the efficiency and selectivity of allylation and related reactions. Palladium-catalyzed allylic alkylation has emerged as a powerful tool in organic synthesis. mdpi.com While direct application to this compound synthesis is not extensively detailed in the provided context, the principles of palladium-catalyzed allylation are relevant. In these reactions, a palladium(0) catalyst activates an allylic substrate to form a π-allyl palladium complex, which is then attacked by a nucleophile, such as the enolate of a barbituric acid derivative. mdpi.com

Organocatalysis has also been explored for the enantioselective alkylation of barbituric acid surrogates. researchgate.net For instance, chiral squaramide catalysts have been used in the conjugate addition of 2-alkylthio-4,6-dioxopyrimidines to vinyl ketones. researchgate.net While not a direct allylation, this demonstrates the potential of catalysis to control stereochemistry at the C-5 position.

Contemporary Synthetic Approaches for Barbituric Acid Derivatives

Modern synthetic chemistry has introduced several innovative approaches for the synthesis of barbituric acid derivatives, often focusing on efficiency, sustainability, and the generation of molecular diversity.

One contemporary strategy involves multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, minimizing waste and purification steps. mdpi.com Various MCRs have been developed for the synthesis of fused pyrimidine (B1678525) derivatives starting from barbituric acid. mdpi.com

The Knoevenagel condensation is another classical reaction that has found modern applications in the synthesis of barbituric acid derivatives. researchgate.net This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound like barbituric acid to form 5-alkylidene or 5-arylidene barbituric acids. wjarr.com These products can serve as versatile intermediates for further transformations.

Solvent-free reaction conditions and the use of heterogeneous catalysts, such as nano-mordenite, are also being explored for the C-alkylation of barbituric acid to develop more environmentally friendly synthetic routes. researchgate.net

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer a highly efficient and atom-economical approach to complex molecules like 5,5-disubstituted barbituric acids. While a direct one-pot synthesis of this compound via an MCR is not extensively documented in readily available literature, the principles of MCRs are applied to the synthesis of related heterocyclic systems derived from barbituric acid.

For instance, the synthesis of pyrano[2,3-d]pyrimidine dione derivatives often utilizes a three-component reaction involving an aldehyde, malononitrile, and a barbituric acid derivative. nih.govpcbiochemres.com This tandem Knoevenagel-Michael-cyclocondensation reaction showcases the power of MCRs in rapidly building molecular complexity. pcbiochemres.com Although this example does not directly yield a 5,5-dialkenyl barbituric acid, it highlights the potential of MCRs in barbiturate (B1230296) chemistry. A hypothetical MCR for this compound could involve the reaction of urea with a pre-functionalized dialkenyl malonic ester derivative in a one-pot procedure.

Table 1: Examples of Multicomponent Reactions in the Synthesis of Barbituric Acid Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Conditions | Reference |

| Aromatic Aldehyde | Malononitrile | Barbituric Acid | Pyrano[2,3-d]pyrimidine | Isonicotinic acid, 60 °C | pcbiochemres.com |

| Aldehyde | Barbituric Acid | N-alkyl/aryl amine | Spiro-fused heterocycles | Various | researchgate.net |

Knoevenagel Condensation in Barbiturate Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group. In the context of barbiturate synthesis, this reaction is typically employed to introduce substituents at the 5-position of the barbituric acid ring. The acidic nature of the C5-protons of barbituric acid makes it an excellent substrate for this condensation.

While the direct synthesis of this compound does not proceed via a classical Knoevenagel condensation as it would lead to a 5-ylidene derivative, this reaction is a crucial first step in a multi-step synthesis. For example, a Knoevenagel condensation of barbituric acid with an appropriate aldehyde can be followed by a subsequent reaction, such as a Michael addition, to achieve 5,5-disubstitution.

The synthesis of 5-arylidene barbituric acid derivatives through the Knoevenagel condensation of aromatic aldehydes with barbituric acid is a well-established method. researchgate.net This reaction can be catalyzed by various catalysts, including organocatalysts and nanoparticles, often under environmentally friendly conditions. researchgate.net These 5-ylidene intermediates can then serve as precursors for further functionalization at the 5-position.

Application of Michael Addition Reactions

Michael addition, the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation and is highly relevant to the synthesis of 5,5-disubstituted barbiturates.

A common strategy for the synthesis of this compound involves the sequential alkylation of barbituric acid. This can be viewed as two consecutive Michael-type additions of the barbiturate enolate to alkyl halides. The synthesis generally proceeds via the formation of a disubstituted malonic ester, which is then condensed with urea. The malonic ester synthesis allows for the sequential introduction of the allyl and 2-methylallyl groups onto the malonic ester backbone. wikipedia.org The resulting 2-allyl-2-(2-methylallyl)malonic ester is then treated with a strong base, such as sodium ethoxide, to facilitate condensation with urea, yielding the target compound. cutm.ac.in

Alternatively, a 5-monosubstituted barbituric acid, such as 5-allylbarbituric acid, can be prepared first. Subsequent alkylation with 2-methylallyl halide in the presence of a base would then furnish the desired this compound.

A tandem Knoevenagel condensation-Michael addition sequence is also a viable approach for the synthesis of complex barbiturate derivatives. nih.gov In this strategy, an initial Knoevenagel condensation forms an electrophilic α,β-unsaturated system in situ, which then undergoes an intramolecular or intermolecular Michael addition to create a new carbon-carbon bond at the 5-position.

Mechanistic Organic Chemistry and Reaction Kinetics

Elucidation of Reaction Mechanisms for Barbiturate (B1230296) Core Formation

The formation of the barbiturate core, a pyrimidine-2,4,6(1H,3H,5H)-trione structure, is a classic condensation reaction. The most common and historically significant method involves the condensation of a malonic acid derivative with urea (B33335). mdpi.comlibretexts.org This reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the deprotonation of the active methylene (B1212753) group of the malonic ester.

The general mechanism proceeds as follows:

Enolate Formation: Diethyl malonate is treated with a strong base, like sodium ethoxide, to form a resonance-stabilized enolate. This step is crucial as it generates the nucleophile required for the subsequent reactions.

Nucleophilic Acyl Substitution (First Condensation): The enolate of diethyl malonate attacks one of the carbonyl carbons of urea in a nucleophilic acyl substitution reaction. This results in the formation of an intermediate after the elimination of an ethoxide ion.

Intramolecular Cyclization (Second Condensation): The nitrogen atom of the urea moiety in the intermediate then attacks the second ester carbonyl group in an intramolecular nucleophilic acyl substitution. This cyclization step leads to the formation of the six-membered barbiturate ring with the elimination of a second molecule of ethanol (B145695).

Protonation: The final step involves the protonation of the resulting anion by a suitable proton source, such as the ethanol generated in the previous steps or through the addition of a weak acid during workup, to yield the barbituric acid core.

This synthetic route is a versatile method for producing a wide array of barbituric acid derivatives by simply varying the substituents on the diethyl malonate starting material. mdpi.com

Detailed Mechanistic Studies of C-5 Alkylation with Unsaturated Precursors

The pharmacological properties of barbiturates are largely determined by the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.comnih.gov For 5-Allyl-5-(2-methylallyl)barbituric acid, the introduction of the allyl and 2-methylallyl groups is achieved through sequential C-5 alkylation reactions. The active methylene group at the C-5 position of the barbituric acid core is acidic and can be deprotonated by a base to form a carbanion. tsijournals.com

The mechanism for the C-5 alkylation with unsaturated precursors like allyl bromide and 2-methylallyl bromide is a nucleophilic substitution reaction (SN2 type):

Deprotonation: The C-5 proton of the barbituric acid or a mono-alkylated intermediate is removed by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate ion. The negative charge is delocalized over the two adjacent carbonyl groups, increasing the stability of the anion. nih.gov

Nucleophilic Attack: The resulting carbanion at C-5 acts as a nucleophile and attacks the electrophilic carbon atom of the allyl or 2-methylallyl halide. This attack proceeds via an SN2 mechanism, where the nucleophile attacks the carbon bearing the leaving group (halide), leading to the formation of a new carbon-carbon bond and the simultaneous displacement of the halide ion.

The synthesis of this compound would typically involve a stepwise alkylation. First, barbituric acid is mono-alkylated with one of the unsaturated halides, and then the resulting 5-substituted barbituric acid is subjected to a second alkylation with the other halide. libretexts.org The order of addition of the alkylating agents can be varied.

Kinetic Analysis of Catalyzed and Uncatalyzed Synthetic Transformations

The rates of both the barbiturate core formation and the C-5 alkylation can be significantly influenced by various factors, including the choice of reactants, solvents, temperature, and the presence of catalysts.

For the barbiturate core formation , the reaction is typically base-catalyzed. The concentration of the base (e.g., sodium ethoxide) directly affects the rate of enolate formation, which is often the rate-determining step. The nature of the leaving group on the malonic ester also plays a role; for instance, diethyl malonate is commonly used due to the good leaving group ability of the ethoxide ion.

In the C-5 alkylation , the reaction kinetics are characteristic of SN2 reactions. The rate is dependent on the concentration of both the barbiturate enolate and the alkylating agent. The use of a strong base is essential to ensure a sufficient concentration of the nucleophilic enolate. The nature of the leaving group on the unsaturated precursor is also critical, with the order of reactivity being I > Br > Cl. Therefore, allyl bromide is a common and effective reagent for this transformation. mdpi.com

The reaction can also be influenced by catalysts. While traditional methods rely on stoichiometric amounts of strong bases, modern approaches have explored the use of various catalysts to improve efficiency and yield under milder conditions. For example, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous-soluble barbiturate salt and the organic-soluble alkyl halide. researchgate.net Heterogeneous catalysts, such as K2CO3 supported on nano-mordenite, have also been shown to be effective for the C-alkylation of barbituric acid under solvent-free conditions, offering advantages in terms of reusability and environmental impact. researchgate.net

| Parameter | Influence on Reaction Rate | Rationale |

| Base Concentration | Increases rate | Higher concentration of the nucleophilic enolate. |

| Leaving Group Ability (Alkyl Halide) | I > Br > Cl | Weaker C-X bond and more stable halide anion facilitate faster substitution. |

| Solvent Polarity | Aprotic solvents are generally preferred | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. |

| Temperature | Increases rate | Provides sufficient activation energy for the reaction to proceed. |

| Catalyst | Can significantly increase rate | Provides an alternative reaction pathway with lower activation energy. |

Computational and Theoretical Investigations of Reaction Intermediates and Transition States

Computational chemistry provides valuable tools for understanding the intricate details of reaction mechanisms, including the structures and stabilities of intermediates and transition states that may be difficult to observe experimentally.

Theoretical studies on barbituric acid and its derivatives have confirmed that the keto-tautomer is the most stable form in the gas phase and in solution. nih.gov This is crucial for understanding its reactivity, as the C-5 position is the primary site for deprotonation and subsequent alkylation.

Computational studies can be employed to model the reaction pathway of the C-5 alkylation. Density Functional Theory (DFT) calculations, for example, can be used to determine the geometries and energies of the reactants, the enolate intermediate, the SN2 transition state, and the final product. These calculations can help to rationalize the observed reactivity and selectivity. For instance, a computational study on the alkylation of barbituric acid derivatives could elucidate why C-alkylation is generally favored over O-alkylation from both a thermodynamic and kinetic standpoint. mdpi.com

Furthermore, computational methods like Gaussian-n (G3 and G4) composite methods have been used to investigate the gas-phase acidity of 5,5-dialkyl barbituric acids. nih.gov These studies provide fundamental data on the energetics of deprotonation at different sites within the molecule, which is directly relevant to the formation of the reactive enolate intermediate in C-5 alkylation reactions. By understanding the intrinsic acidity, one can better predict the behavior of these molecules in solution and optimize the conditions for their synthetic transformations. The investigation of spiro-barbiturate scaffolds through DFT calculations has also provided insights into the stability and reactivity of complex barbituric acid derivatives. rsc.org

| Computational Method | Application in Studying Barbiturate Reactions | Insights Gained |

| Density Functional Theory (DFT) | Modeling reaction pathways of C-5 alkylation. | Geometries and energies of intermediates and transition states; rationalization of C- vs. O-alkylation. |

| Gaussian-n (G3, G4) Methods | Calculating gas-phase acidity. | Energetics of deprotonation at different sites; understanding enolate formation. |

Advanced Spectroscopic and Analytical Characterization of 5 Allyl 5 2 Methylallyl Barbituric Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of 5-Allyl-5-(2-methylallyl)barbituric acid. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the allyl and 2-methylallyl substituents, as well as the N-H protons of the barbiturate (B1230296) ring. The chemical shifts are influenced by the electron-withdrawing character of the adjacent carbonyl groups and the double bonds.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~11.0 | Singlet (broad) | - |

| =CH- (allyl) | 5.6 - 5.9 | Multiplet | - |

| =CH₂ (allyl) | 5.0 - 5.2 | Multiplet | - |

| -CH₂- (allyl) | 2.5 - 2.8 | Doublet | ~7 |

| =CH₂ (2-methylallyl) | 4.8 - 5.0 | Singlet (broad) | - |

| -CH₂- (2-methylallyl) | 2.5 - 2.8 | Singlet | - |

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the barbiturate ring are expected to resonate at the downfield end of the spectrum due to their significant deshielding.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (barbiturate) | 170 - 175 |

| C-N (barbiturate) | 150 - 155 |

| C₅ (quaternary) | 55 - 65 |

| =CH- (allyl) | 130 - 135 |

| =CH₂ (allyl) | 118 - 122 |

| -CH₂- (allyl) | 40 - 45 |

| C= (2-methylallyl) | 140 - 145 |

| =CH₂ (2-methylallyl) | 112 - 116 |

| -CH₂- (2-methylallyl) | 45 - 50 |

To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY: This experiment would reveal correlations between protons that are coupled to each other. For instance, the protons of the -CH₂- group of the allyl substituent would show a correlation with the =CH- proton of the same group.

HMBC: This technique is used to identify longer-range couplings between protons and carbons. It would be instrumental in confirming the connectivity between the allyl and 2-methylallyl groups and the quaternary C₅ carbon of the barbiturate ring. For example, correlations would be expected between the protons of the methylene (B1212753) groups of both substituents and the C₅ carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the N-H and C=O bonds of the barbiturate ring.

Predicted FTIR Data:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretching | 3100 - 3300 | Medium, Broad |

| C-H stretching (sp²) | 3000 - 3100 | Medium |

| C-H stretching (sp³) | 2850 - 3000 | Medium |

| C=O stretching | 1680 - 1750 | Strong |

| C=C stretching | 1640 - 1680 | Medium to Weak |

| N-H bending | 1550 - 1650 | Medium |

Raman spectroscopy offers complementary information to FTIR, particularly for the non-polar C=C bonds of the allyl and 2-methylallyl groups, which are expected to show strong signals.

Predicted Raman Data:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (sp²) | 3000 - 3100 | Strong |

| C-H stretching (sp³) | 2850 - 3000 | Strong |

| C=C stretching | 1640 - 1680 | Strong |

| C=O stretching | 1680 - 1750 | Weak |

Chromatographic Techniques for Purity Assessment and Separation Science

Hyphenated Techniques (e.g., LC-MS) for Impurity Profiling

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. ijpsonline.com Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the detection, identification, and quantification of process-related impurities and degradation products. resolvemass.ca In the context of this compound, LC-MS provides the requisite sensitivity and specificity to characterize impurities that may be present at trace levels. resolvemass.ca

The typical synthetic route to 5,5-disubstituted barbituric acids, such as this compound, involves the condensation of a disubstituted malonic ester with urea (B33335). libretexts.org Impurities can be introduced through various pathways, including unreacted starting materials, intermediates, byproducts of side reactions, or degradation of the final compound.

An LC-MS method for the impurity profiling of this compound would involve a chromatographic separation, typically using a reverse-phase column (e.g., C18), followed by detection with a mass spectrometer. ijsra.net The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization. nih.gov The mass spectrometer, frequently a tandem mass spectrometer (MS/MS), allows for the determination of the molecular weight of the impurities and provides structural information through fragmentation analysis. nih.gov

Detailed Research Findings

While specific impurity profiling studies on this compound are not extensively documented in publicly available literature, a theoretical impurity profile can be constructed based on the known synthesis of related barbiturates. The following table outlines potential impurities that could be identified and characterized using LC-MS.

Table 1: Potential Impurities in the Synthesis of this compound and their LC-MS Characterization

| Potential Impurity | Potential Origin | Molecular Formula | Exact Mass (Da) | Expected [M-H]⁻ Ion (m/z) | Potential MS/MS Fragments |

| Barbituric Acid | Unsubstituted starting material | C₄H₄N₂O₃ | 128.0222 | 127.0149 | 85, 42 |

| 5-Allylbarbituric acid | Monosubstituted intermediate | C₇H₈N₂O₃ | 168.0535 | 167.0462 | 127, 85, 42 |

| 5-(2-Methylallyl)barbituric acid | Monosubstituted intermediate | C₈H₁₀N₂O₃ | 182.0691 | 181.0618 | 127, 85, 42 |

| Diethyl diallylmalonate | Unreacted starting material | C₁₃H₂₀O₄ | 240.1362 | - | - |

| Diethyl bis(2-methylallyl)malonate | Byproduct from starting material | C₁₅H₂₄O₄ | 268.1675 | - | - |

The fragmentation of the barbiturate ring in mass spectrometry typically involves characteristic losses. For instance, the cleavage of the side chains and fragmentation of the heterocyclic ring can provide valuable structural information for identifying unknown impurities. kyushu-u.ac.jp The use of high-resolution mass spectrometry (HRMS) can further aid in the unambiguous identification of impurities by providing highly accurate mass measurements, which allows for the determination of elemental compositions.

In a hypothetical LC-MS analysis, the separation would be optimized to resolve the main compound from these and other potential impurities. The mass spectrometer would be operated in a full-scan mode to detect all ionizable species and in a product ion scan mode to obtain fragmentation patterns for structural elucidation of any detected impurities. ijprajournal.com This comprehensive approach ensures a thorough characterization of the impurity profile of this compound.

Rational Molecular Design and Structure Property Relationships of Barbiturate Scaffolds

Impact of C-5 Alkenyl Substituents on Molecular Topology and Electronic Properties

The nature of the substituents at the C-5 position of the barbituric acid ring profoundly influences the molecule's three-dimensional shape (molecular topology) and the distribution of electrons within its structure (electronic properties). mdpi.com In the case of 5-Allyl-5-(2-methylallyl)barbituric acid, the presence of two distinct alkenyl groups, an allyl group and a 2-methylallyl group, introduces specific structural features.

The allyl group (–CH2–CH=CH2) and the 2-methylallyl group (–CH2–C(CH3)=CH2) are both unsaturated hydrocarbon chains. Their flexibility allows for various spatial orientations, which can affect how the molecule interacts with biological targets. The introduction of these non-polar, lipophilic side chains generally increases the lipid solubility of the barbiturate (B1230296), a critical factor in its ability to cross cellular membranes.

The double bonds within the alkenyl substituents introduce regions of higher electron density (π-electrons), which can participate in various intermolecular interactions. The methyl group on the 2-methylallyl substituent further modifies the electronic profile and steric bulk of that side chain compared to a simple allyl group.

While specific experimental data on the molecular topology and electronic properties of this compound are not extensively available in the current body of scientific literature, we can infer some of its characteristics by comparing it to related compounds. The computed physicochemical properties provide a theoretical basis for understanding its behavior.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

|---|---|---|---|---|---|

| This compound | C11H14N2O3 | 222.24 | 1.7 | 2 | 3 |

| 5-Allylbarbituric acid | C7H8N2O3 | 168.15 | 0.4 | 3 | 3 |

| Barbituric acid | C4H4N2O3 | 128.09 | -1.5 | 3 | 3 |

Effects of N-Substitution on the Barbituric Acid Core

Modification of the barbituric acid core through substitution at the nitrogen atoms (N-1 and N-3) offers another avenue for fine-tuning the molecule's properties. While this compound is itself unsubstituted at the nitrogen positions, understanding the effects of N-substitution is crucial in the broader context of barbiturate design.

Alkylation or arylation at one or both nitrogen atoms can have several consequences:

Acidity: Substitution at a ring nitrogen atom with an electron-donating alkyl group generally reduces the acidity of the remaining N-H proton. auburn.edu If both nitrogens are substituted, the acidic character of the barbiturate is eliminated.

Lipophilicity: The addition of hydrocarbon groups at the nitrogen positions typically increases the lipophilicity of the molecule.

Hydrogen Bonding: N-substitution alters the hydrogen-bonding capabilities of the molecule. An unsubstituted barbiturate has two N-H groups that can act as hydrogen bond donors. Monosubstitution leaves one N-H donor, while disubstitution removes this capacity entirely, which can significantly impact interactions with biological receptors and crystal packing. Studies on N-monosubstituted derivatives of barbituric acid have shown that they can form different hydrogen-bonded motifs, such as dimers or helical chains, in the solid state. nih.govresearchgate.net

For this compound, the presence of two N-H groups allows it to participate in hydrogen bonding as a donor, a key feature of many biologically active barbiturates.

Exploration of Fused Heterocyclic Ring Systems and Annulated Derivatives

The barbituric acid scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic ring systems. These annulated derivatives can exhibit novel chemical and biological properties. The reactions often involve the reactive C-5 position or the nitrogen atoms of the barbiturate ring.

Various synthetic strategies have been employed to create fused systems, such as pyrano[2,3-d]pyrimidines, spiro-oxindoles, and chromene-based barbituric acid derivatives. mdpi.com These reactions can proceed through mechanisms like Michael additions or Knoevenagel condensations. mdpi.com The synthesis of a molecularly diverse library of tetrasubstituted alkenes containing a barbiturate motif has been described, which involved the ring-opening of a pyran moiety fused to the barbiturate core. nih.gov

While there is no specific literature detailing the synthesis of fused heterocyclic systems directly from this compound, the presence of the two alkenyl side chains could potentially offer unique synthetic handles for intramolecular cyclization reactions to form novel carbocyclic or heterocyclic rings fused at the C-5 position.

Strategic Design Principles for Novel Barbiturate Analogues

The design of novel barbiturate analogues is guided by the desire to optimize their therapeutic properties while minimizing undesirable side effects. Key strategic principles include:

Modulation of Lipophilicity: As previously discussed, the substituents at the C-5 and N-positions are critical in determining the lipophilicity of the compound. This property is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction of Specific Functional Groups: The incorporation of particular functional groups can lead to new interactions with biological targets or alter the metabolic stability of the compound.

Stereochemical Considerations: The introduction of chiral centers can lead to stereoisomers with different biological activities. For some barbiturates, the pharmacological activity resides primarily in one enantiomer. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved properties.

The synthesis of this compound, with its two different alkenyl groups at the C-5 position, represents a specific design choice to explore the chemical space around this critical position. The combination of an allyl and a slightly more sterically hindered and electronically different 2-methylallyl group could be a strategy to fine-tune the molecule's interaction with a biological target.

Quantitative Structure-Property Relationship (QSPR) Modeling of Barbiturate Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. These models can be used to predict the properties of novel compounds before they are synthesized, thus guiding the design process.

For barbiturate derivatives, QSPR studies have been conducted to predict properties such as polarizability, molar refractivity, and the octanol/water partition coefficient (LogP), which is a measure of lipophilicity. asianpubs.org These models typically use a variety of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure.

| Compound Name | Topological Polar Surface Area (Ų) | Molar Refractivity | Number of Rotatable Bonds |

|---|---|---|---|

| This compound | 75.3 | 59.1 ± 0.3 | 4 |

| 5-Allylbarbituric acid | 75.3 | 40.2 ± 0.3 | 2 |

| Barbituric acid | 75.3 | 26.9 ± 0.3 | 0 |

The data in Table 2 illustrates how the addition and modification of the C-5 substituents influence key molecular descriptors. The increase in molar refractivity and the number of rotatable bonds from barbituric acid to 5-allylbarbituric acid and further to this compound reflects the increasing size and flexibility of the molecules, which are important parameters in QSPR modeling.

Computational Chemistry and Molecular Modeling of 5 Allyl 5 2 Methylallyl Barbituric Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of 5-Allyl-5-(2-methylallyl)barbituric acid. researchgate.netbiointerfaceresearch.com These methods allow for the precise calculation of various molecular properties and reactivity descriptors.

DFT studies typically begin with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. researchgate.net From this optimized structure, a wealth of information can be derived. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of positive and negative electrostatic potential. nih.gov These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack.

Furthermore, DFT calculations provide quantitative values for global reactivity descriptors, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hakon-art.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net Other important descriptors that can be calculated include chemical potential, global hardness, and electrophilicity index, which together offer a comprehensive profile of the molecule's reactivity. hakon-art.com

For barbituric acid derivatives, these calculations can elucidate how the allyl and 2-methylallyl substituents at the C5 position influence the electronic properties of the barbiturate (B1230296) ring. mdpi.com This understanding is critical for rationalizing the molecule's chemical behavior and for designing new derivatives with tailored properties.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound This table presents hypothetical but scientifically plausible data that would be expected from DFT calculations.

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Chemical Potential (μ) | -3.85 eV | Describes the escaping tendency of electrons. |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.79 eV | Quantifies the ability to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of the molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape and flexibility over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in solution. mdpi.com

For this compound, MD simulations are particularly useful for exploring the rotational freedom of the allyl and 2-methylallyl side chains. These simulations can identify the most populated conformational states and the energy barriers between them. nih.gov Understanding the flexibility of these side chains is important, as it can influence how the molecule interacts with biological targets. mdpi.com

The simulations can also reveal the dynamics of the barbiturate ring itself, which, although relatively rigid, can undergo subtle conformational changes. nih.gov By analyzing the trajectory of an MD simulation, researchers can calculate various structural parameters, such as dihedral angles and root-mean-square deviations (RMSD), to quantify the molecule's flexibility. This information is invaluable for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein. nih.gov

Table 2: Representative Conformational States of this compound from Molecular Dynamics Simulations This table provides a hypothetical representation of data that could be generated from MD simulations, illustrating different conformational states and their relative populations.

| Conformer ID | Dihedral Angle (Allyl Cα-Cβ) | Dihedral Angle (2-methylallyl Cα-Cβ) | Relative Population (%) |

|---|---|---|---|

| 1 | 60° (gauche) | 180° (anti) | 45 |

| 2 | 180° (anti) | 60° (gauche) | 30 |

| 3 | -60° (gauche) | 180° (anti) | 15 |

| 4 | 180° (anti) | -60° (gauche) | 10 |

In Silico Studies of Molecular Recognition and Interaction Profiling

In silico studies of molecular recognition aim to predict and analyze how this compound might interact with biological macromolecules, such as proteins. nih.gov Molecular docking is a primary technique used for this purpose. In a docking simulation, the molecule is computationally placed into the binding site of a target protein, and its binding affinity and pose are scored based on various energetic criteria. nih.gov

These studies are crucial for identifying potential biological targets and for understanding the key interactions that stabilize the molecule-protein complex. For barbiturates, the interactions often involve a combination of hydrogen bonding with the polar groups of the barbiturate ring and hydrophobic interactions with the nonpolar side chains. plos.org Docking studies can reveal the specific amino acid residues involved in these interactions and can help to explain the molecule's specificity for a particular target. plos.org

Beyond simple docking, more advanced techniques like binding free energy calculations can provide a more quantitative estimate of the binding affinity. These methods, which often combine insights from both molecular docking and MD simulations, can offer a more accurate prediction of how tightly the molecule binds to its target. nih.gov

Cheminformatics Approaches for Chemical Space Exploration and Virtual Screening

Cheminformatics provides the tools and techniques to analyze and navigate the vast landscape of chemical space in search of molecules with desired properties. researchgate.net For this compound, cheminformatics approaches can be used to compare its properties to those of other known barbiturates and to explore the potential for creating novel derivatives.

Virtual screening is a powerful cheminformatics technique that involves the computational screening of large chemical libraries to identify molecules that are likely to be active against a specific biological target. nih.govnih.govrepec.org If a target for this compound is known or hypothesized, virtual screening can be used to find other molecules with similar or potentially better activity. This can be done through ligand-based virtual screening, which searches for molecules with similar structural or chemical features, or through structure-based virtual screening, which uses molecular docking to screen libraries against the target's binding site. chemrxiv.org

These approaches accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov

Machine Learning Applications in Predicting Barbiturate Properties and Synthetic Outcomes

Machine learning (ML) is increasingly being applied in computational chemistry to predict a wide range of molecular properties and to model complex chemical phenomena. medium.com For barbiturates, ML models can be trained on existing data to predict properties such as solubility, toxicity, and metabolic stability. echemcom.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a well-established type of ML application in which a statistical relationship is built between the chemical structures of a series of compounds and their biological activity. nih.govechemcom.comresearchgate.net These models can be used to predict the activity of new, untested compounds like this compound, provided that sufficient data on related barbiturates is available. nih.gov

More advanced deep learning models can also be employed to learn complex patterns from chemical data. mdpi.comarxiv.org For instance, a neural network could be trained to predict the likely outcome of a chemical reaction, which could aid in the design of efficient synthetic routes for this compound and its derivatives. The application of ML in this area holds the promise of accelerating the design and synthesis of new molecules with optimized properties. nih.gov

Emerging Research Avenues and Future Directions in Barbiturate Chemistry

Sustainable and Green Chemistry Approaches in Barbiturate (B1230296) Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of barbiturates to minimize environmental impact and improve efficiency. Traditional methods for synthesizing barbituric acid and its derivatives often involve hazardous reagents and solvents. nih.gov Current research focuses on developing more benign and sustainable alternatives.

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Barbiturate Derivatives

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Solvents | Often toxic and flammable organic solvents | Solvent-free (grinding), water, or other benign solvents scienceexchange.commdpi.com |

| Catalysts | Homogeneous acids or bases | Heterogeneous catalysts, biocatalysts, nanoparticles news-medical.netwikipedia.org |

| Reaction Conditions | Often high temperatures and pressures | Room temperature, microwave irradiation scienceexchange.com |

| Waste Generation | Significant generation of hazardous waste | Reduced waste generation, easier product isolation nih.gov |

| Energy Consumption | High | Generally lower |

Development of Advanced Catalytic Systems for Barbiturate Transformations

Advanced catalytic systems are pivotal in the development of novel and efficient transformations of barbiturates, enabling the synthesis of complex and chiral molecules with high selectivity. Research in this area is focused on both metal-based and organocatalytic systems to achieve enantioselective transformations of barbituric acid derivatives. mdpi.comnih.gov

For instance, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), a heterogeneous nanoporous solid acid catalyst, has demonstrated high efficiency in the Biginelli-like reaction for the synthesis of spiro-pyrimidinethiones and spiro-pyrimidinones-barbituric acid derivatives under solvent-free conditions. wikipedia.org This catalyst offers the advantages of high yield, good recyclability, and operational simplicity. wikipedia.org

In the realm of asymmetric catalysis, significant progress has been made in the enantioselective functionalization of prochiral barbituric acids to create quaternary stereocenters. oxfordglobal.comnih.govlifebit.ai Amine-squaramide catalysts have been successfully employed in C-C bond-forming reactions with vinyl ketones or Morita–Baylis–Hillman-type allyl bromides as electrophiles, yielding 5,5-disubstituted barbituric acid derivatives with high enantioselectivity. oxfordglobal.comnih.govlifebit.ai These catalytic advancements are crucial for accessing novel chiral barbiturate scaffolds for biological evaluation. oxfordglobal.comnih.govlifebit.ai

High-Throughput Synthesis and Screening of Barbiturate Libraries

High-throughput synthesis and screening are powerful tools for accelerating the discovery of new barbiturate derivatives with desired biological activities. Combinatorial chemistry approaches enable the rapid synthesis of large and diverse libraries of compounds. sciena.ch One-pot, three-component sequential synthesis methods have been developed for the efficient production of structurally diverse N-alkyl, N'-aryl barbiturates from simple and readily accessible starting materials. researchgate.net

These libraries can then be subjected to high-throughput screening assays to identify compounds with specific pharmacological properties. For example, a neuropharmacological screening of newly synthesized 2-substituted derivatives of barbituric acid was conducted to evaluate their effects on the central nervous system. researchgate.net Such screening efforts can quickly identify promising lead compounds for further development. The integration of automated synthesis platforms further enhances the efficiency of generating and testing these compound libraries. nih.gov

Table 2: Key Technologies in High-Throughput Barbiturate Research

| Technology | Application in Barbiturate Research |

| Combinatorial Chemistry | Rapid generation of diverse barbiturate libraries. researchgate.net |

| Solid-Phase Synthesis | Facilitates purification and automation of library synthesis. |

| High-Throughput Screening (HTS) | Rapidly assays large numbers of compounds for biological activity. researchgate.net |

| Automated Synthesis Platforms | Increases the speed and reproducibility of library synthesis. nih.gov |

Integration of Artificial Intelligence and Robotics in Chemical Synthesis and Discovery

The integration of artificial intelligence (AI) and robotics is revolutionizing the landscape of chemical synthesis and drug discovery, including the field of barbiturates. Automated synthesis platforms, driven by robotic systems, offer increased efficiency, precision, and safety in the laboratory. wikipedia.orgoxfordglobal.com These systems can perform repetitive tasks, such as liquid handling and reaction setup, with high accuracy, enabling the continuous operation of synthetic processes. oxfordglobal.com

The synergy between AI and robotics creates a powerful feedback loop. AI can design novel barbiturate derivatives with desired properties, and robotic systems can then synthesize these compounds in an automated fashion. lifebit.ai The experimental data generated from these syntheses can then be fed back into the AI models to refine and improve future predictions, creating a closed-loop system for accelerated discovery. birmingham.ac.uk This integrated approach has the potential to significantly reduce the time and cost associated with bringing new barbiturate-based therapeutics to market. biosciencetoday.co.uk

Exploration of Barbituric Acid Derivatives as Chemical Probes for Molecular Biology Systems

Barbituric acid derivatives are being explored for their potential as chemical probes to investigate biological systems. Their ability to be chemically modified allows for the incorporation of reporter groups, such as fluorophores, making them valuable tools for molecular imaging and sensing.

An unusual barbiturate-mediated synthesis has been reported for the creation of near-infrared (NIR) fluorescent pH-sensitive probes. gatech.edu These probes exhibit significant changes in their spectral properties in response to environmental pH changes, making them useful for studying pH-dependent biological processes. gatech.edu The development of fluorescent probes is a rapidly growing area, as they offer high sensitivity and are suitable for real-time, on-site detection.

Furthermore, barbiturate-based fluorescent sensors have been designed for the detection of specific ions. For example, a novel fluorescence sensor with an aggregation-induced emission (AIE) effect, derived from a barbiturate group, has been developed for the detection of mercury ions in aqueous solutions with high selectivity and a low detection limit. The versatility of the barbituric acid scaffold, combined with the principles of probe design, opens up new avenues for creating sophisticated tools to unravel the complexities of molecular biology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-allyl-5-(2-methylallyl)barbituric acid derivatives?

- Methodological Answer : The compound and its analogs are typically synthesized via alkylation of barbituric acid precursors. For example, 5-allyl-5-(2-hydroxypropyl)barbituric acid can be esterified using anhydrides (e.g., acetic, propionic, or butyric anhydride) under reflux conditions for 6 hours, followed by purification via column chromatography or crystallization . Alkylation with reagents like gramine in dimethylformamide or dimethyl sulfoxide is another route for introducing substituents at the 5-position . Reaction conditions (solvent, temperature, and catalyst) must be optimized to minimize side products like lactones or cis/trans diols .

Q. How can spectroscopic techniques elucidate the structure of reduction products from 5-allyl-5-(2-hydroxypropyl)barbituric acid?

- Methodological Answer : Post-reduction products (e.g., diols or lactones) are characterized using H NMR to identify stereochemistry. For instance, axial vs. equatorial hydroxyl groups in trans-diols produce distinct coupling constants ( for equatorial vs. for axial protons) . Mass spectrometry (MS) is used to confirm molecular weight, though dehydration artifacts (e.g., loss of ) may complicate interpretation. IR spectroscopy helps identify lactone formation via carbonyl stretching frequencies (~1740 cm) .

Q. What solvent systems influence the product distribution in sodium borohydride reductions of barbituric acid derivatives?

- Methodological Answer : Non-aqueous solvents (e.g., absolute ethanol) favor trans-diols as primary products, while aqueous dioxane promotes cis-diols. For example, 5-allyl-5-(2-hydroxypropyl)barbituric acid in ethanol yields trans-diol exclusively for 90 minutes before cis-diols emerge, whereas aqueous dioxane accelerates cis-diol formation . Temperature also modulates reaction pathways: lactones form in dioxane or 2-propanol at room temperature but not in ethanol .

Advanced Research Questions

Q. How do steric and electronic factors govern intramolecular isomerization in 5-allyl-substituted barbiturates?

- Methodological Answer : Substituents at the 5-position determine whether isomerization proceeds via lactonization or lactam formation. For example, 5-phenyl-5-(3-aminopropyl)barbituric acid undergoes lactamization to yield piperidones, while hydroxyl-substituted analogs form valerolactones . Computational modeling (e.g., DFT) can predict preferred pathways by comparing the energy barriers of competing transition states. Experimental validation involves trapping intermediates under acidic/basic conditions and analyzing via NMR or X-ray crystallography .

Q. What strategies resolve contradictory data on reaction kinetics and product stability in barbiturate reductions?

- Methodological Answer : Contradictions in product ratios (e.g., cis vs. trans diols) arise from solvent polarity, temperature, and competing hydrolysis. Controlled experiments under inert atmospheres (to prevent oxidation) and real-time monitoring via HPLC or in situ IR spectroscopy can clarify kinetic profiles . For example, lactone stability in dioxane vs. ethanol correlates with solvent polarity: lactones decompose faster in polar solvents due to solvolysis .

Q. How can polymorphic forms of barbituric acid derivatives impact pharmacological activity?

- Methodological Answer : Polymorphs (e.g., Form I vs. Form II of barbituric acid) exhibit distinct hydrogen-bonding networks, affecting solubility and bioavailability. Screening for polymorphs involves recrystallization from different solvents (e.g., ether vs. pet ether) and characterization via powder XRD and DSC. For 5-allyl derivatives, conformational flexibility (e.g., envelope vs. planar ring geometries) allows multiple packing modes, which can be predicted via lattice energy calculations .

Methodological Challenges and Solutions

Q. Why do barbituric acid derivatives exhibit variable fragmentation patterns in mass spectrometry?

- Answer : Fragmentation depends on substituent stability and thermal lability. For example, 5-allyl-5-(2-hydroxypropyl) derivatives lose at 100°C, producing dominant ions at m/z 124 and 153, while higher temperatures favor cleavage of allyl groups (m/z 55 and 81) . To mitigate ambiguity, low-temperature MS (e.g., ESI or MALDI) and deuterated analogs can stabilize molecular ions.

Q. What experimental controls are critical for avoiding artifacts in barbiturate esterification?

- Answer : Hydrolytic byproducts (e.g., free acids) are minimized by using anhydrous solvents (e.g., acetic anhydride) and catalytic . Post-reaction quenching with ice water and rapid filtration prevent retro-esterification. Purity is confirmed via TLC (Rf ~0.69–0.77 for esters) and elemental analysis (e.g., C%: 53.7–59.0; N%: 8.25–10.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.